molecular formula C9H5BrINO2 B1409626 Methyl 5-bromo-3-cyano-2-iodobenzoate CAS No. 1805017-54-2

Methyl 5-bromo-3-cyano-2-iodobenzoate

Cat. No.: B1409626
CAS No.: 1805017-54-2
M. Wt: 365.95 g/mol
InChI Key: HZKXTEGPMGDYMK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-cyano-2-iodobenzoate can be synthesized through a multi-step process involving the introduction of bromine, iodine, and cyano groups onto a benzoate backbone. One common method involves the bromination of methyl benzoate, followed by iodination and subsequent introduction of the cyano group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium for the halogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates with different aryl or vinyl groups attached.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-iodobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the cyano group participating in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3-cyano-2-iodobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both bromine and iodine atoms allows for versatile substitution and coupling reactions, while the cyano group adds further reactivity and potential for forming complex structures.

Biological Activity

Methyl 5-bromo-3-cyano-2-iodobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound belongs to the class of benzoic acid derivatives, characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring along with a methyl ester functional group. The structural formula can be represented as follows:

C9H6BrINO2\text{C}_9\text{H}_6\text{BrI}\text{N}O_2

This compound is notable for its unique arrangement of substituents, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of electron-withdrawing groups such as cyano and halogens enhances its reactivity, allowing it to participate in enzyme inhibition and modulation of cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It can influence signaling cascades that regulate cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as DNA damage and disruption of mitotic processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoate derivatives, including this compound. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains.
  • Cytotoxicity in Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell viability at low micromolar concentrations.

Data Table

Biological Activity IC50 Value (µM) Target Reference
Antimicrobial25E. coli
Cytotoxicity15HeLa cells
Tyrosinase Inhibition12Mushroom Tyrosinase

Properties

IUPAC Name

methyl 5-bromo-3-cyano-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKXTEGPMGDYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1I)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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